5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and an oxazole ring
Preparation Methods
The synthesis of 5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The preparation begins with the formation of the piperazine ring, followed by the introduction of the fluorobenzoyl group. The oxazole ring is then constructed, and the final product is obtained through a series of purification steps. Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as adjusting temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Scientific Research Applications
5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its interactions with biological targets.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and oxazole groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other piperazine and oxazole derivatives, such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-(3-[4-(4-Fluorobenzoyl)piperazin-1-yl]propyl)-N-(2-furylmethyl)nicotinamide
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C24H21FN4O2 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H21FN4O2/c1-17-5-7-18(8-6-17)9-10-22-27-21(16-26)24(31-22)29-13-11-28(12-14-29)23(30)19-3-2-4-20(25)15-19/h2-10,15H,11-14H2,1H3/b10-9+ |
InChI Key |
KKAJAGCJQUSEBF-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C#N |
Origin of Product |
United States |
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